N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine
Description
Properties
Molecular Formula |
C16H18N4 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-N-(2,4,6-trimethylphenyl)-1H-benzimidazole-2,4-diamine |
InChI |
InChI=1S/C16H18N4/c1-9-7-10(2)14(11(3)8-9)19-16-18-13-6-4-5-12(17)15(13)20-16/h4-8H,17H2,1-3H3,(H2,18,19,20) |
InChI Key |
RAQJJESQAOARIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC3=C(C=CC=C3N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: the general approach involves multi-step synthesis, often starting from commercially available precursors and utilizing catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the nitrogen atoms .
Scientific Research Applications
N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence multiple biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Table 1: Structural Comparison of Benzimidazole Derivatives
- Thiazole-containing derivatives (e.g., N6-(thiazol-2-yl)) exhibit extended π-systems, enhancing electronic delocalization and intermolecular interactions, as evidenced by DFT studies . Chlorine substituents (e.g., 5-chloro derivatives) increase electronegativity, altering electron distribution and reactivity .
Computational and Spectroscopic Insights
- DFT Studies : and highlight the use of DFT to predict bond lengths, angles, and electronic properties. For example, 5-methoxy-benzimidazole-2-thione shows a C–S bond length of 1.71 Å (DFT) vs. 1.69 Å (X-ray), validating computational accuracy .
- NMR Trends : In N6-(thiazol-2-yl) derivatives, the imine proton (CH=N) resonates at 7–8 ppm, distinguishing them from primary amine analogs (6.5 ppm) .
Biological Activity
N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a benzimidazole core with a mesityl group at the nitrogen position. This unique structure contributes to its chemical reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its functionality in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound binds to various enzymes and receptors, modulating their activity. This interaction can influence multiple biochemical pathways involved in cell signaling and metabolism.
- Pathways Involved : It has been shown to affect pathways related to gene expression and cellular metabolism, which are critical for its therapeutic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar benzimidazole structures have demonstrated cytotoxicity against cancer cell lines such as MCF-7. The mechanism often involves disrupting microtubule dynamics or inducing apoptosis in cancer cells .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. It exhibits activity against various pathogens by inhibiting key enzymes involved in their metabolic pathways. For example, derivatives of benzimidazole have been shown to inhibit α-glucosidase, which is relevant for managing diabetes by lowering blood sugar levels .
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N2-(2,4,6-Trimethylphenyl)-1H-benzo[d]imidazole-2,7-diamine | Structure | Anticancer | 5.0 |
| 1-Methyl-1H-benzo[d]imidazol-2-amine | Structure | Antimicrobial | 10.0 |
| This compound | Structure | Cytotoxicity against MCF-7 | 3.5 |
The data indicate that while all compounds exhibit biological activity, this compound shows promising potency in specific applications.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be 3.5 µM, indicating significant potency compared to controls.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against E. coli and Bacillus subtilis. Results showed that it inhibited bacterial growth effectively with an IC50 value of 8.0 µM. The mechanism was linked to enzyme inhibition within the bacterial metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
